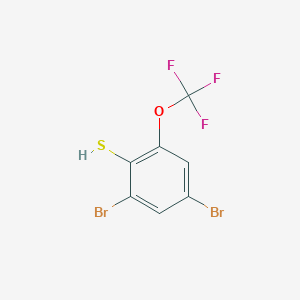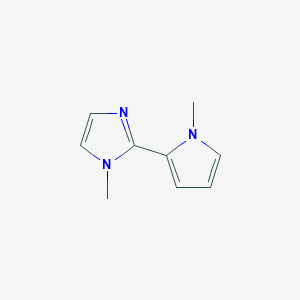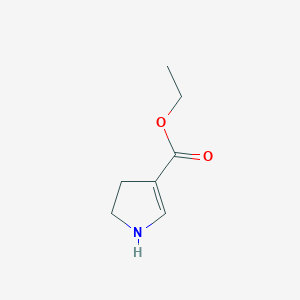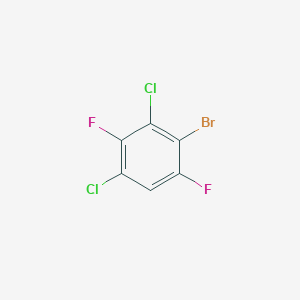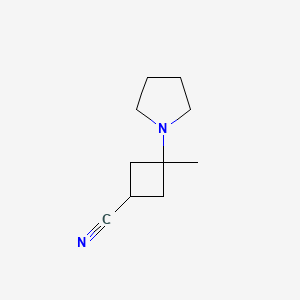
3-Methyl-3-(pyrrolidin-1-yl)cyclobutanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-(pyrrolidin-1-yl)cyclobutanecarbonitrile is a chemical compound that features a cyclobutane ring substituted with a methyl group, a pyrrolidinyl group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(pyrrolidin-1-yl)cyclobutanecarbonitrile typically involves the reaction of cyclobutanone with pyrrolidine and a suitable nitrile source. One common method is the nucleophilic addition of pyrrolidine to cyclobutanone, followed by the introduction of the nitrile group through a cyanation reaction. The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-3-(pyrrolidin-1-yl)cyclobutanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted cyclobutane derivatives.
Applications De Recherche Scientifique
3-Methyl-3-(pyrrolidin-1-yl)cyclobutanecarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 3-Methyl-3-(pyrrolidin-1-yl)cyclobutanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group can enhance the compound’s binding affinity to these targets, while the nitrile group can participate in hydrogen bonding or other interactions. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-3-(pyrrolidin-1-yl)propanenitrile: Similar structure but with a propanenitrile backbone instead of a cyclobutane ring.
3-Methyl-3-(pyrrolidin-1-yl)butanenitrile: Contains a butanenitrile backbone.
3-Methyl-3-(pyrrolidin-1-yl)pentanenitrile: Features a pentanenitrile backbone.
Uniqueness
3-Methyl-3-(pyrrolidin-1-yl)cyclobutanecarbonitrile is unique due to its cyclobutane ring, which imparts rigidity and distinct steric properties compared to its linear counterparts. This rigidity can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H16N2 |
|---|---|
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
3-methyl-3-pyrrolidin-1-ylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H16N2/c1-10(6-9(7-10)8-11)12-4-2-3-5-12/h9H,2-7H2,1H3 |
Clé InChI |
GHLQMBHGJUKBTR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C1)C#N)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B12867456.png)
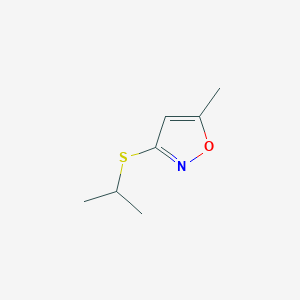
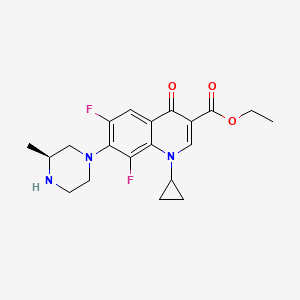
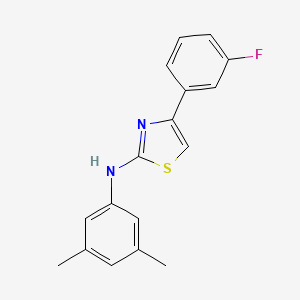
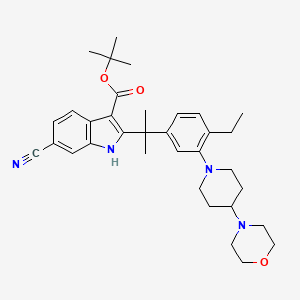

![2-{Acetyl[(2-oxo-1-pyrrolidinyl)methyl]amino}butanoic acid](/img/structure/B12867499.png)
![2-Bromo-4-methylbenzo[d]oxazole](/img/structure/B12867501.png)
